

Application Notes and Protocols: Investigating 2-Chlorobenzyl Alcohol in the Fragrance Industry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2-Chlorobenzyl alcohol*

Cat. No.: B7723738

[Get Quote](#)

Abstract

This technical guide addresses the purported application of **2-Chlorobenzyl alcohol** (CAS No. 17849-38-6) in the fragrance industry. While several chemical suppliers list perfumery as a potential use, authoritative fragrance industry resources suggest it is not a standard raw material. This document navigates this ambiguity by providing a comprehensive overview of **2-Chlorobenzyl alcohol**'s known chemical and physical properties, synthesis, and safety data. Crucially, it establishes a set of detailed protocols for researchers and fragrance chemists to systematically evaluate its potential, or confirm its unsuitability, as a fragrance ingredient. The guide is intended for an audience of researchers, scientists, and professionals in the fragrance and drug development sectors, emphasizing scientific integrity and a logic-driven, investigative approach.

Introduction: An Ambiguous Fragrance Candidate

2-Chlorobenzyl alcohol is a chlorinated aromatic alcohol with established applications as a key intermediate in the pharmaceutical and agrochemical industries. Its structural similarity to benzyl alcohol, a ubiquitous and versatile ingredient in perfumery, has led to its inclusion in the product catalogs of some chemical suppliers as having applications in the fragrance and flavor sector.

However, this claim is not substantiated by specialized fragrance compendia. Notably, The Good Scents Company, a reputable database for perfumery raw materials, explicitly states that **2-Chlorobenzyl alcohol** is "not for fragrance use" and provides no olfactory description. This discrepancy forms the central theme of this guide. We will proceed not by assuming its application, but by providing the scientific framework to investigate its potential.

The core questions this guide will equip researchers to answer are:

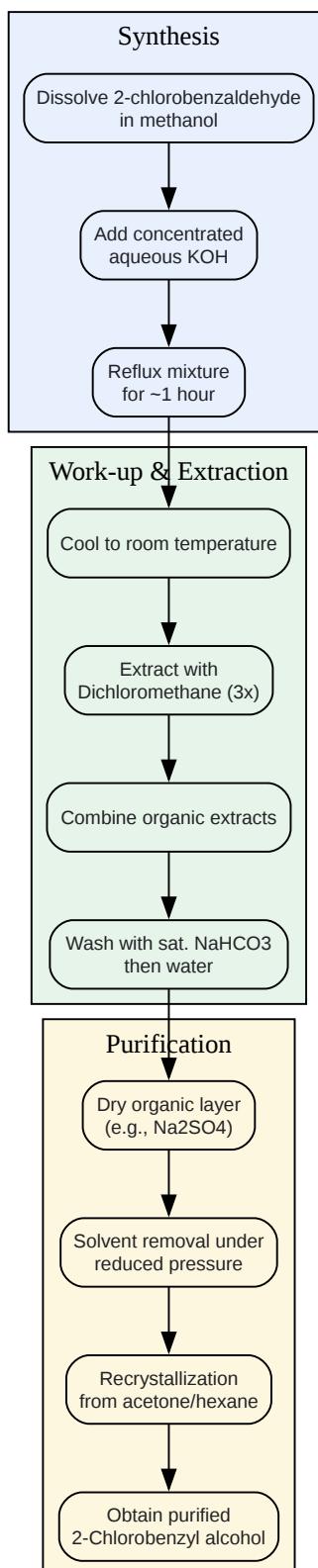
- What are the actual olfactory properties, if any, of **2-Chlorobenzyl alcohol**?
- Could it serve a functional role as a solvent, fixative, or modifier in a fragrance concentrate?
- What are the purity and stability considerations for its use in a cosmetic formulation?
- Does its safety profile align with the stringent requirements of the fragrance industry?

This document will first detail the known properties of **2-Chlorobenzyl alcohol** and then present a series of protocols for its comprehensive evaluation.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of **2-Chlorobenzyl alcohol** is fundamental to any potential application.

Property	Value	Source(s)
CAS Number	17849-38-6	
Molecular Formula	C ₇ H ₇ ClO	
Molecular Weight	142.58 g/mol	
Appearance	White to off-white crystalline solid	
Melting Point	68-72 °C	
Boiling Point	227 °C	
Solubility	Soluble in chloroform; limited solubility in water	
logP (o/w)	1.770 (estimated)	


Synthesis and Purity Considerations

2-Chlorobenzyl alcohol is typically synthesized from 2-chlorobenzaldehyde. The purity of the final product is paramount for any potential fragrance application, as trace impurities can significantly impact the olfactory profile and safety.

Synthesis Protocol: Cannizzaro Reaction

A common laboratory-scale synthesis involves the Cannizzaro reaction of 2-chlorobenzaldehyde.

Workflow for Synthesis and Purification:

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of **2-Chlorobenzyl alcohol**.

Detailed Steps:

- In a round-bottom flask, dissolve 2-chlorobenzaldehyde in methanol.
- Add a concentrated aqueous solution of potassium hydroxide to the flask.
- Reflux the mixture for approximately one hour.
- After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
- Extract the aqueous layer three times with dichloromethane.
- Combine the organic extracts and wash with a saturated sodium bicarbonate solution, followed by water.
- Dry the organic layer over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to yield the crude product.
- Further purify by recrystallization from a suitable solvent system like acetone/hexane to obtain white to off-white crystals.

Quality Control and Purity Analysis Protocol

Objective: To determine the purity of synthesized or procured **2-Chlorobenzyl alcohol** and identify any impurities that could affect its olfactory properties or safety.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a 1% (w/v) solution of **2-Chlorobenzyl alcohol** in a high-purity solvent such as ethanol or dichloromethane.
- GC-MS Parameters (Typical):
 - Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).
 - Injector Temperature: 250 °C.
 - Oven Program: Start at 60 °C

- To cite this document: BenchChem. [Application Notes and Protocols: Investigating 2-Chlorobenzyl Alcohol in the Fragrance Industry]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7723738#application-of-2-chlorobenzyl-alcohol-in-the-fragrance-industry>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com